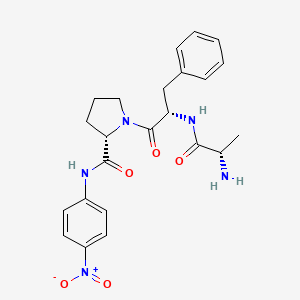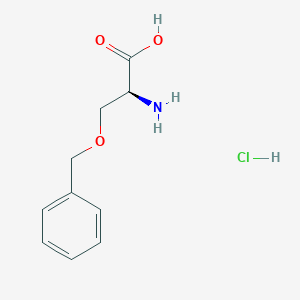![molecular formula C6H9N3 B1445382 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine CAS No. 1378804-79-5](/img/structure/B1445382.png)
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine
説明
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine is a chemical compound with the molecular formula C6H9N3 . It is also known by other names such as 1378804-79-5 and 4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-amine .
Synthesis Analysis
The synthesis of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine involves several steps. Pyrazole is initially protected with an N-SEM protective group, followed by alkylation at the C-5 position with 1-bromo-3-chloropropane . After SEM deprotection, the intramolecular ring is closed and a bromine atom (Br) is introduced with N-bromosuccinimide (NBS) by electrophilic aromatic substitution (SEAr), forming 3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole . The Br group is subsequently converted into an aldehyde group, then into an oxime. The final step of hydrogenation results in the desired product .Molecular Structure Analysis
The molecular structure of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine consists of a pyrrolopyrazole core with a hydrogen atom attached to the nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine are complex and involve multiple steps. The compound can undergo reactions such as alkylation, electrophilic aromatic substitution, and hydrogenation .Physical And Chemical Properties Analysis
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine has a molecular weight of 123.16 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a topological polar surface area of 43.8 Ų and a complexity of 115 .科学的研究の応用
Synthesis and Chemical Applications
Multicomponent Domino Reactions : A study introduced new multicomponent domino reactions involving arylglyoxals and pyrazol-5-amines, offering access to unique pyrazolo-fused 1,7-naphthyridines, 1,3-diazocanes, and pyrroles. The reactions led to the formation of unprecedented dipyrazolo-fused 1,7-naphthyridines through a distinctive double [3 + 2 + 1] heteroannulation, alongside novel dipyrazolo-fused 1,3-diazocanes and pyrrolo[2,3-c]pyrazoles through varying cyclization processes (Jiang et al., 2014).
Isomeric Stability and Large-Scale Synthesis : A research focused on the stability of ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate and its isomers under alkaline hydrolysis. Utilizing the differing stabilities, the study developed a nonchromatographic method for efficient large-scale separation and synthesis of bicyclic heteroaryl carboxyaldehydes, crucial intermediates in the synthesis of certain penems (Nikitenko et al., 2006).
Solid-Phase Synthesis of Heterocycles : A versatile combinatorial approach was developed for the rapid solid-phase synthesis of diverse heterocycles, including 2,5-dihydro-1H-pyrroles and hexahydropyrrolo[1,2-a]pyrazines. The strategy involved multiple chemical processes, showcasing the compound's role in facilitating the synthesis of complex molecular libraries (Huang & Xu, 2009).
Synthesis of Pyrazines and Pyrroles : Research demonstrated the synthesis of pyrazine and pyrrole derivatives via a Rh(II)-catalyzed reaction, highlighting the compound's versatility in forming different heterocyclic structures under varied conditions and catalysts. The reactions proceed through diazahexatriene intermediates, emphasizing the compound's utility in synthesizing complex heterocycles (Rostovskii et al., 2017).
Biological and Pharmaceutical Research
- Antimicrobial Activity : A study synthesized certain derivatives using 1-phenyl-5-(pyrrol-1-yl)-1H-pyrazole-3-carboxylic acid azide and tested their antibacterial and antifungal properties. The derivatives demonstrated notable antimicrobial activities, indicating the compound's potential in developing new antimicrobial agents (Farghaly & El-Kashef, 2005).
Synthesis of Pyrazolo-Pyrimidines and Pyrazolo-Purines
- Strategic Synthesis of Pyrazolo-Pyrimidines : A research outlined a microwave-assisted approach for the regioselective synthesis of functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines. The methodology was noted for its broad substrate scope, operational simplicity, and high yields, providing a pathway for synthesizing diverse heteroaromatic systems (Castillo et al., 2016).
Synthesis of Natural Products and Heterocyclic Compounds
- Total Synthesis of Naturally-Occurring Withasomnines : Research focused on the microwave-induced intramolecular [3+2] cyclization of 2-alkynyltetrazoles, leading to the synthesis of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles. The study was significant for efficiently producing molecules where bicyclic pyrazoles were fused to larger rings, contributing to the total synthesis of naturally-occurring withasomnines (Yoneyama et al., 2022).
特性
IUPAC Name |
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-6-4-5-2-1-3-9(5)8-6/h4H,1-3H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGLHKKHHCEEAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine | |
CAS RN |
1378804-79-5 | |
| Record name | 4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


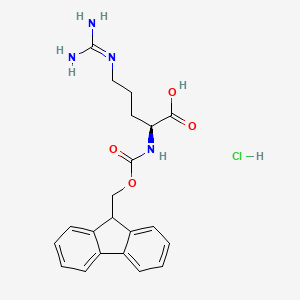
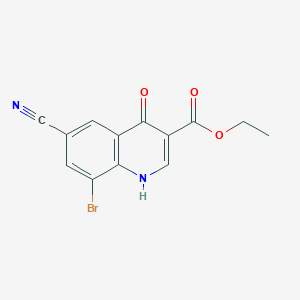
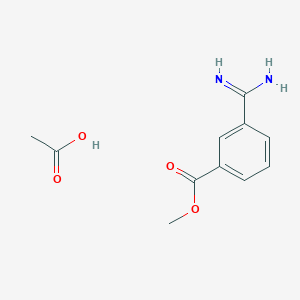
![3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1445310.png)
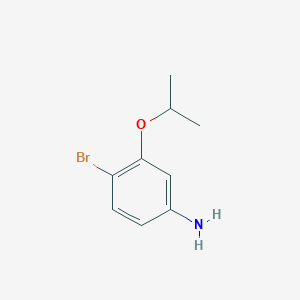


![2-((tert-Butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1445316.png)

![4-Bromo-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1445319.png)

